3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-cyclohexyl-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclohexyl-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione is 362.16304257 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
3-Cyclohexyl-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione, a compound with potential pharmacological properties, has been synthesized through oxidative expansion of the 3-phenylethylimino-2-indolinone ring promoted by sodium borohydride. The synthesis process revealed the presence of two conformational isomers, exhibiting staggered and gauche structures. This compound's crystal structure demonstrated a staggered conformation, highlighting its complex molecular arrangement and providing insights into its chemical behavior and potential interactions with biological targets (Quevedo et al., 2017).
Chemical Stability under Stressful Conditions
The stability of 3-cyclohexyl-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione under various stressful conditions has been a subject of research. It was discovered to be stable against UV radiation, high temperature, and oxidants, but exhibited instability in hydrolytic conditions, particularly in alkaline environments. This study provides essential information for the development of pharmaceutical formulations and underscores the importance of understanding chemical stability for the effective delivery and storage of potential drug candidates (Gendugov et al., 2021).
Pharmacological Potential
Research into the pharmacological applications of quinazoline derivatives, including 3-cyclohexyl-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione, has revealed their potential as analgesic and anti-inflammatory agents. A series of derivatives were synthesized and evaluated, demonstrating significant analgesic and anti-inflammatory activities with minimal ulcerogenic potential, suggesting these compounds as promising candidates for further drug development (Alagarsamy et al., 2009).
Properties
IUPAC Name |
3-cyclohexyl-1-phenacylquinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20(16-9-3-1-4-10-16)15-23-19-14-8-7-13-18(19)21(26)24(22(23)27)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBIWQFASCQAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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